1-Morpholino-3-phenylpropan-2-amine Dihydrochloride 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480676
InChI: InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H
SMILES:
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23 g/mol

1-Morpholino-3-phenylpropan-2-amine Dihydrochloride

CAS No.:

Cat. No.: VC17480676

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

1-Morpholino-3-phenylpropan-2-amine Dihydrochloride -

Specification

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23 g/mol
IUPAC Name 1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H
Standard InChI Key CYDIWHMOXQALMO-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (R)-1-morpholino-3-phenylpropan-2-amine dihydrochloride, reflects its stereochemistry and salt form . Its molecular formula, C₁₃H₂₂Cl₂N₂O, includes a morpholine ring (C₄H₈NO) attached to a phenylpropan-2-amine group, protonated as a dihydrochloride salt . The stereospecific Smiles notation (N[C@H](CC1=CC=CC=C1)CN1CCOCC1.[H]Cl.[H]Cl) highlights the (R)-configuration at the chiral center .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight293.24 g/mol
Purity≥97%
SolubilityWater, polar organic solvents
Storage ConditionsRoom temperature, dry

Synthesis and Preparation

Chiral Synthesis Pathways

The enantioselective synthesis of 1-morpholino-3-phenylpropan-2-amine dihydrochloride involves multi-step protocols. A patent by WO2016046843A1 outlines a route starting with dihydroxylation of keto alkenes (e.g., (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate) using calcium hypochlorite or m-CPBA, yielding diol intermediates . Subsequent hydroxyl protection (e.g., acetylation) and BOP-mediated coupling with amines like (S)-methyl 2-amino-3-phenylpropanoate hydrochloride achieve the target structure . For example, reacting 3.0 g of diol V with trifluoroacetic acid and compound II in dichloromethane yielded the product at 40% efficiency .

Key Reaction Steps

  • Dihydroxylation: Asymmetric dihydroxylation of alkene IV generates diol V with 60:40 enantiomeric ratio, purified via chromatography .

  • Amine Coupling: Using hydroxybenzotriazole (HOBt) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), the diol reacts with primary amines under inert conditions .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, enhancing stability .

Analytical Characterization

Solubility and Formulation

As a dihydrochloride salt, it exhibits high solubility in aqueous media (≥50 mg/mL), making it suitable for in vitro assays . Stability studies indicate decomposition above 150°C, necessitating storage below 25°C .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound is critical in synthesizing peptidic proteasome inhibitors. For example, coupling with Boc-L-homophenylalanine under BOP conditions yields tripeptide precursors for carfilzomib . Such processes achieve 85% yields after recrystallization .

Enantiopure Synthesis

Recent advances employ transaminases to produce enantiopure derivatives, avoiding traditional resolution methods. This biocatalytic approach reduces waste and improves scalability.

Future Research Directions

Targeted Drug Delivery

Functionalizing the amine group with nanoparticle conjugates could enhance bioavailability for CNS-targeted therapies.

Structure-Activity Relationships (SAR)

Systematic SAR studies may optimize the morpholino-phenylpropanamine scaffold for selective kinase inhibition, expanding its utility in oncology.

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